2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane
Description
2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane is a trisiloxane-based organosilicon compound characterized by a central oxygen-silicon backbone with methyl substituents at the 2nd and 6th silicon atoms. Its molecular formula is C₉H₂₄O₂Si₃, and it belongs to a class of siloxanes widely used in industrial applications, including precursors for chemical vapor deposition (CVD), hydrophobic coatings, and polymer additives . The compound’s structure confers thermal stability and low polarity, making it suitable for high-temperature processes .
Properties
IUPAC Name |
trimethyl(trimethylsilyloxysilyloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBMYNOLVYFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[SiH2]O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93254-88-7 | |
| Record name | 1,1,1,5,5,5-Hexamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93254-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane typically involves multi-step organic reactions. One common approach is the reaction of appropriate silanes with ketones or aldehydes under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation may produce silanols or siloxanes, while reduction can lead to the formation of silanes.
Scientific Research Applications
2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound may be employed in the study of biological systems involving silicon-based materials.
Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand, coordinating to metal centers and influencing the reactivity of the metal complex. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The trisilaheptane backbone allows for variations in substituent groups, which significantly alter chemical and physical properties. Below is a comparative analysis with key analogs:
Octamethyltrisiloxane (2,2,4,4,6,6-Hexamethyl-3,5-dioxa-2,4,6-trisilaheptane)
- CAS : 107-51-7
- Structure : Methyl groups at all silicon positions (2, 4, 6).
- Properties :
- Applications : Lubricants, dielectric fluids.
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (2,6-Dichloro-2,4,4,6-tetramethyl-3,5-dioxa-2,4,6-trisilaheptane)
- CAS : 67923-13-1
- Structure : Chlorine atoms at terminal positions (1, 5) and methyl groups at 2, 4, 5.
- Properties :
- Enhanced reactivity due to labile Cl atoms, enabling use in silicone synthesis.
- Higher density (1.12 g/cm³) and boiling point (~180°C) compared to fully methylated analogs.
- Applications : Intermediate in silicone resin production .
4-(4-Ethenylphenyl)-2,2,6,6-tetramethyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane
- CAS : 18547-54-1
- Structure : Vinylphenyl and trimethylsilyloxy substituents at the central silicon.
- Properties :
- Polymerizable vinyl groups enable crosslinking in silicones.
- Increased molecular weight (C₂₀H₃₆O₃Si₄) enhances thermal stability (>300°C).
- Applications : Specialty silicones for high-performance coatings .
Physicochemical Properties Comparison
Biological Activity
2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane is a siloxane compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains multiple silicon atoms that contribute to its unique chemical properties. Its structure allows for various interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Toxicity Profiles
Toxicological assessments indicate that this compound exhibits low acute toxicity. For instance:
- LD50 Value : In animal studies, the median lethal dose (LD50) was found to be approximately 3700 mg/kg body weight in rats .
- Sub-lethal Effects : Observed effects included mild salivation and behavioral changes at higher doses.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of this compound using in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells when treated with the compound.
| Treatment Group | ROS Levels (µM) | % Reduction |
|---|---|---|
| Control | 25.0 | - |
| Low Dose | 18.0 | 28% |
| High Dose | 12.0 | 52% |
This suggests that higher concentrations lead to greater antioxidant effects.
Case Study 2: Enzyme Interaction
Another investigation focused on the inhibitory effects of the compound on specific enzymes linked to metabolic disorders. The results showed:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Aldose Reductase | 45% |
| Lipoxygenase | 30% |
These findings indicate a potential role in managing conditions like diabetes and inflammation.
Industrial Uses
Due to its chemical stability and biological activity, this compound is being explored as an additive in various industrial applications such as:
- Polymer Stabilization : Acts as a stabilizer against thermal degradation.
- Cosmetic Formulations : Utilized for its skin-protective properties due to antioxidant effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
